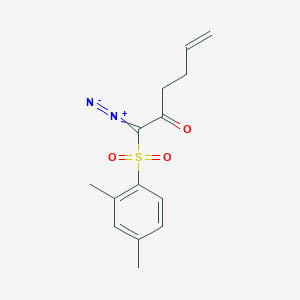
2-Heptadecyl-2-pentadecyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptadecyl-2-pentadecyloxirane is an organic compound with the molecular formula C34H68O It is a type of oxirane, which is a three-membered cyclic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-2-pentadecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of heptadecene and pentadecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the alkene and peracid are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptadecyl-2-pentadecyloxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used to open the oxirane ring.
Major Products Formed
Oxidation: The major products are oxygenated derivatives such as alcohols and ketones.
Reduction: The primary products are diols.
Substitution: The products vary depending on the nucleophile used but generally include alcohols, ethers, and amines.
Aplicaciones Científicas De Investigación
2-Heptadecyl-2-pentadecyloxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Heptadecyl-2-pentadecyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Heptadecyl-2-imidazoline
- 2-Heptadecyl-4-vinylthieno[3,4-d]thiazole
Comparison
2-Heptadecyl-2-pentadecyloxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar long-chain compounds. While 2-Heptadecyl-2-imidazoline and 2-Heptadecyl-4-vinylthieno[3,4-d]thiazole have different functional groups, the oxirane ring in this compound allows for specific types of chemical reactions and applications that are not possible with the other compounds.
Propiedades
Número CAS |
922163-93-7 |
|---|---|
Fórmula molecular |
C34H68O |
Peso molecular |
492.9 g/mol |
Nombre IUPAC |
2-heptadecyl-2-pentadecyloxirane |
InChI |
InChI=1S/C34H68O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-34(33-35-34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
Clave InChI |
GMXVFYISRLZGRM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
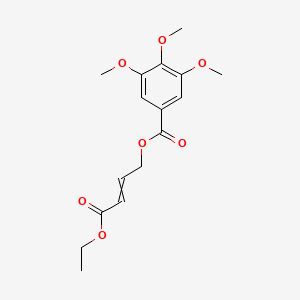
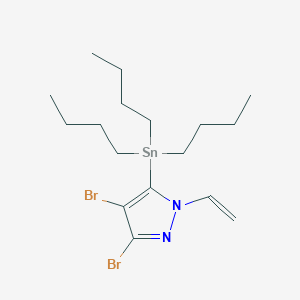
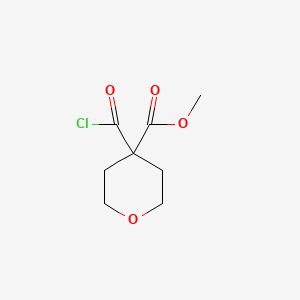

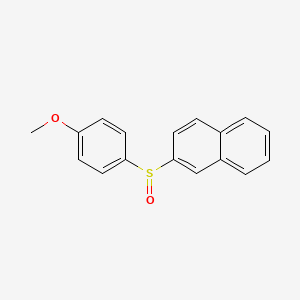
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)

